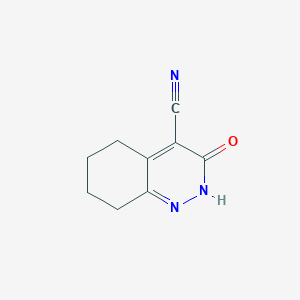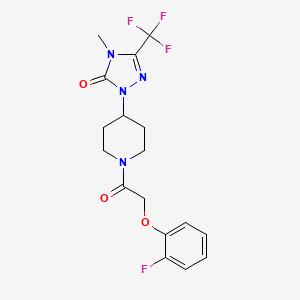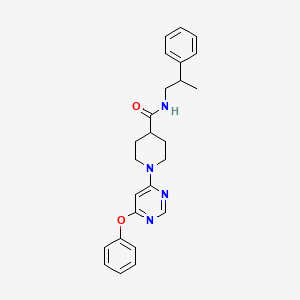
6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a 4-methylpiperidin-1-yl group at the 7th position, a propyl group at the 1st position, and a tosyl group at the 3rd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one typically involves multiple steps:
Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Substitution with 4-methylpiperidin-1-yl group: This step involves nucleophilic substitution, where the 4-methylpiperidin-1-yl group is introduced using a suitable nucleophile.
Addition of the propyl group: The propyl group can be added through alkylation reactions using propyl halides.
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the fluorine atom and the tosyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols and electrophiles such as alkyl halides can be used under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs targeting neurological disorders due to its structural similarity to known pharmacologically active quinolines.
Biological Studies: It can be used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound may find use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is not well-documented. based on its structure, it is likely to interact with biological targets such as G-protein coupled receptors or ion channels. The fluorine atom and the tosyl group may play a crucial role in enhancing the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
6-fluoroquinoline: Lacks the piperidine, propyl, and tosyl groups.
7-(4-methylpiperidin-1-yl)quinoline: Lacks the fluorine, propyl, and tosyl groups.
1-propylquinoline: Lacks the fluorine, piperidine, and tosyl groups.
3-tosylquinoline: Lacks the fluorine, piperidine, and propyl groups.
Uniqueness
6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is unique due to the combination of substituents on the quinoline ring, which may confer distinct pharmacological properties and reactivity compared to its analogs. The presence of the fluorine atom, piperidine ring, propyl group, and tosyl group together in one molecule is rare and may result in unique interactions with biological targets.
特性
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-11-28-16-24(32(30,31)19-7-5-17(2)6-8-19)25(29)20-14-21(26)23(15-22(20)28)27-12-9-18(3)10-13-27/h5-8,14-16,18H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVZXVYMXZIZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)


![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B3017790.png)
![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)





